![molecular formula C6H8ClN3 B577780 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1253801-38-5](/img/structure/B577780.png)

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Übersicht

Beschreibung

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H8ClN3 . It is used in the synthesis of various chemical compounds.

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the condensation of various 1, n-diamines, 1,1-bis (methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux condition in ethanol . Another method involves the reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=C(C(OCC)=O)N=C2N1CCNC2.Cl . The InChI code for this compound is 1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity of Pyrazoles and Pyrazines

Pyrazole Synthesis : Pyrazoles, including those related to the core structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, are recognized for their broad biological activities. The synthesis methods, such as condensation followed by cyclization, offer versatile pathways to create biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties (Dar & Shamsuzzaman, 2015).

Quinoxalines and Pyrazines : The study of quinoxalines, closely related to pyrazines, reveals their application as dyes, pharmaceuticals, and antibiotics. The synthesis involves condensing ortho-diamines with 1,2-diketones, showing the versatility of pyrazine derivatives in medicinal chemistry (Pareek & Kishor, 2015).

Catalysis and Organic Synthesis

Heterocyclic N-oxide Derivatives : The derivatives of pyrazine N-oxides play a crucial role in organic synthesis, catalysis, and medicinal applications. They are involved in the formation of metal complexes, design of catalysts, and have shown significant biological activities including anticancer and antibacterial effects (Li et al., 2019).

Medicinal Chemistry and Drug Development

Pyrazolo[1,5-a]pyrimidines : This scaffold is highlighted for its wide range of medicinal properties, such as anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) studies emphasize its potential as a building block for drug development, offering opportunities for further exploration and discovery (Cherukupalli et al., 2017).

Pyrazine Derivatives for Pharmacological Effects : The exploration of pyrazine derivatives has shown a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. Their structural diversity allows for the development of novel therapeutic agents with enhanced efficacy and specificity (Ferreira & Kaiser, 2012).

Wirkmechanismus

Target of Action

The primary targets of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are Gαq proteins . These proteins are a type of G protein-coupled receptors (GPCRs), which are the largest family of cell-surface receptors in eukaryotes . They play a crucial role in transmitting signals from various stimuli outside a cell to its interior .

Mode of Action

This compound interacts with its targets, the Gαq proteins, by preferentially silencing them . Upon agonist binding, GPCRs undergo conformational changes resulting in the activation of receptor-associated heterotrimeric guanine nucleotide-binding proteins (G proteins) .

Biochemical Pathways

The compound’s action affects the intracellular signaling pathways initiated by GPCRs . One of the key affected pathways is the production of intracellular myo-inositol 1-phosphate . This molecule plays a significant role in various cellular processes, including cell growth and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to silence Gαq proteins . This silencing can lead to changes in the production of intracellular myo-inositol 1-phosphate , potentially affecting cell growth and apoptosis .

Eigenschaften

IUPAC Name |

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSQTHXMCVQHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

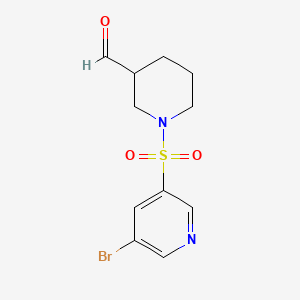

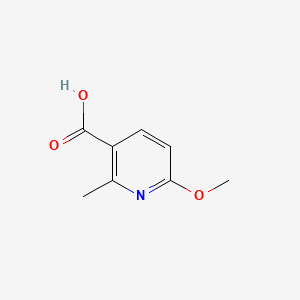

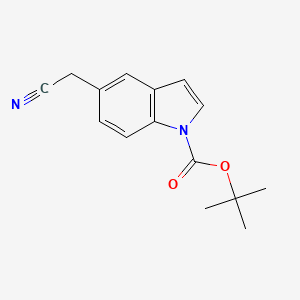

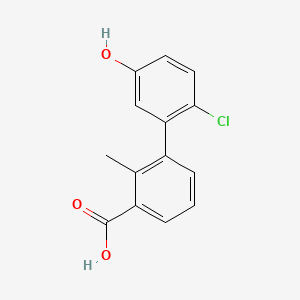

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B577700.png)